Diphenyl((phenylsulfinyl)methyl)phosphine oxide

Description

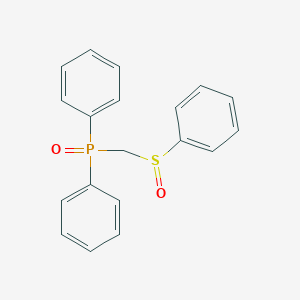

Diphenyl((phenylsulfinyl)methyl)phosphine oxide is an organophosphorus compound featuring a sulfinyl (-S(O)-) group attached to a methylene bridge between two phenyl rings and a phosphoryl (P=O) group. This structure confers unique electronic and steric properties, making it valuable in catalysis, materials science, and coordination chemistry. Its sulfinyl group acts as a chiral center or a polar functional group, influencing reactivity and stability .

Properties

IUPAC Name |

[benzenesulfinylmethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O2PS/c20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-23(21)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSZUULZFOLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455212 | |

| Record name | Phosphine oxide, diphenyl(phenylsulfinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87762-75-2 | |

| Record name | Phosphine oxide, diphenyl(phenylsulfinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl((phenylsulfinyl)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfinylmethyl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Diphenylphosphine oxide and phenylsulfinylmethyl halide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diphenyl((phenylsulfinyl)methyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Diphenyl((phenylsulfinyl)methyl)phosphine oxide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which Diphenyl((phenylsulfinyl)methyl)phosphine oxide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The phenylsulfinyl group can also undergo redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents attached to the phosphorus center or the methylene bridge. These variations impact electronic effects, steric bulk, and applications.

Electronic Effects :

- The sulfinyl group (-S(O)-) in the target compound introduces moderate polarity and chiral induction, contrasting with the non-polar thioether (-S-) in and the electron-withdrawing ethynyl group in .

- Sulfonyl analogues () exhibit higher polarity due to the fully oxidized sulfur, enhancing solubility in polar solvents .

Steric Effects :

- Methyl-substituted derivatives () offer minimal steric interference, favoring reactions requiring accessibility to the phosphorus center .

Reactivity Insights :

- Dissociation Behavior: Amino-chloromethyl derivatives () undergo C–Cl and C–P bond cleavage in solution, unlike the sulfinylmethyl compound, which remains stable under similar conditions .

- Coordination Chemistry: Sulfinyl groups in the target compound may weakly coordinate to metals, whereas azaheterocyclic phosphine oxides () form stable luminescent Eu(III)/Tb(III) complexes due to stronger N-donor interactions .

Functional Performance in Key Areas:

Thermal Stability :

- DPO–PHE () outperforms sulfinyl derivatives in flame retardancy due to its hydroxyphenyl groups, which promote char formation .

- Sulfinyl compounds may degrade at lower temperatures due to S(O) group instability compared to fully oxidized sulfonyl analogues .

Photoactivity :

- TPO () excels as a photoinitiator due to its acyl group’s UV absorption, whereas sulfinyl groups lack comparable photolytic activity .

Biological Activity

Diphenyl((phenylsulfinyl)methyl)phosphine oxide is a phosphorus-containing compound that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial and anticancer properties. The compound's structure allows it to function as both a nucleophile and an electrophile, facilitating various chemical reactions that contribute to its biological effects.

Key Biological Activities

- Antimicrobial Properties : Several studies have demonstrated the compound's efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in specific cancer lines like HeLa and Ishikawa cells .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and participate in catalytic cycles. The phosphine oxide group can coordinate with metal ions, enhancing the reactivity of the compound. Additionally, the phenylsulfinyl moiety allows for redox reactions, further contributing to the compound's versatility in biological systems.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated various phosphine oxide derivatives as topoisomerase I (TOP1) inhibitors. Some derivatives exhibited higher inhibition values than the standard drug camptothecin (CPT), particularly after prolonged incubation periods .

- The cytotoxicity of these compounds was assessed against different cancer cell lines, revealing selective activity against malignant cells while sparing non-cancerous cells like MRC-5 .

- Antimicrobial Activity :

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.